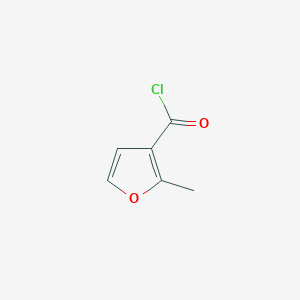
3-Bromo-4'-fluorodiphenyl ether
Übersicht
Beschreibung
3-Bromo-4’-fluorodiphenyl ether is a compound with the molecular formula C12H8BrFO . It has an average mass of 267.094 Da and a monoisotopic mass of 265.974243 Da . It is primarily used as a flame retardant in various industrial products such as plastics, textiles, and electronics.
Synthesis Analysis
The synthesis of 3-Bromo-4’-fluorodiphenyl ether typically involves gas chromatography coupled with mass spectrometry. The process includes extracting the compound from samples using solvent extraction or solid-phase extraction, followed by derivatization and injection into the gas chromatography column.Molecular Structure Analysis
The molecular structure of 3-Bromo-4’-fluorodiphenyl ether consists of a bromine atom (Br) attached to one phenyl ring and a fluorine atom (F) attached to another phenyl ring, with an ether linkage (O) connecting the two rings .Physical And Chemical Properties Analysis
3-Bromo-4’-fluorodiphenyl ether has a melting point of 33-37°C and a boiling point of 220°C at 25 mm Hg . It has a density of 1.480±0.06 g/cm³ .Wissenschaftliche Forschungsanwendungen
3-Bromo-4’-fluorodiphenyl Ether: A Comprehensive Analysis of Scientific Research Applications
Organic Synthesis: 3-Bromo-4’-fluorodiphenyl ether contains a reactive bromine group, making it a valuable starting material for various organic transformations. Researchers can utilize it in substitution or coupling reactions to synthesize complex molecules with desired properties.
Proteomics Research: This compound is used in proteomics, which is the large-scale study of proteins, their structures, and functions. It serves as a biochemical tool for probing protein interactions and dynamics .
Safety And Hazards
3-Bromo-4’-fluorodiphenyl ether is a toxic compound known to cause various adverse health effects in humans and animals. It is a suspected endocrine disruptor, which can interfere with the normal functioning of the hormonal system. It is also known to cause neurotoxicity, immunotoxicity, and developmental toxicity in animals. Safety measures should be taken while handling this compound, including wearing suitable protective clothing and avoiding contact with skin and eyes .
Eigenschaften
IUPAC Name |
1-bromo-3-(4-fluorophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrFO/c13-9-2-1-3-12(8-9)15-11-6-4-10(14)5-7-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGMRCLDJLCOKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381081 | |
| Record name | 3-Bromo-4'-fluorodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4'-fluorodiphenyl ether | |
CAS RN |
50904-38-6 | |
| Record name | 1-Bromo-3-(4-fluorophenoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50904-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4'-fluorodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine](/img/structure/B1585878.png)




